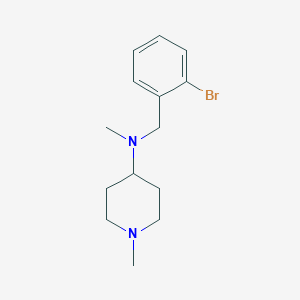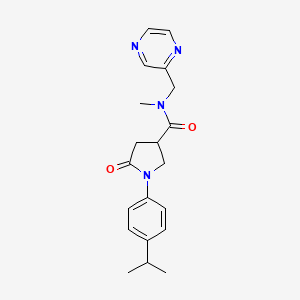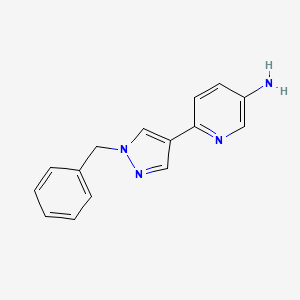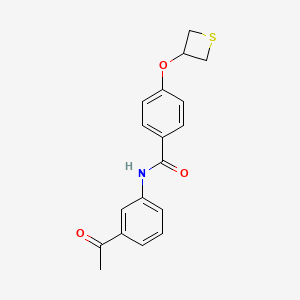![molecular formula C19H20N2O4 B5647919 N-[2-(3-furoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5647919.png)
N-[2-(3-furoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]tetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemical entities known for their therapeutic properties, with derivatives exhibiting significant anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulatory activities. The specific compound , related to tetrahydroisoquinoline and furan derivatives, is synthesized and studied for various biological and chemical properties due to its relevance in medicinal chemistry (Bonilla-Castañeda et al., 2022).
Synthesis Analysis
The compound has been synthesized using a two-step procedure starting from common commercial reagents through sequences like the Povarov cycloaddition reaction followed by N-furoylation processes. Various solvents and temperature conditions are explored to optimize the yield and selectivity of the desired compound. Details of these procedures highlight the importance of reaction conditions in achieving the desired stereochemistry and yields (Kandinska et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been thoroughly characterized using techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction. This analysis provides insights into the arrangement of atoms within the molecule and its electronic structure, essential for understanding its reactivity and interaction with biological targets (Sirakanyan et al., 2015).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including cycloadditions and transformations under different conditions, showcasing its chemical versatility. The reactions lead to new compounds with potential biological activity and allow the exploration of the compound's chemical behavior and the influence of different substituents on its reactivity (Zubkov et al., 2010).
Propriétés
IUPAC Name |
N-[2-(furan-3-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(17-2-1-8-25-17)20-16-4-3-13-5-7-21(11-15(13)10-16)19(23)14-6-9-24-12-14/h3-4,6,9-10,12,17H,1-2,5,7-8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDABRHVEJKOWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=COC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-furoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]tetrahydrofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647853.png)
![8-methoxy-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5647857.png)
![5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5647865.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5647866.png)



![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}isonicotinamide hydrochloride](/img/structure/B5647906.png)
![N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5647915.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5647923.png)


![(3aS*,7aR*)-5-methyl-2-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5647934.png)